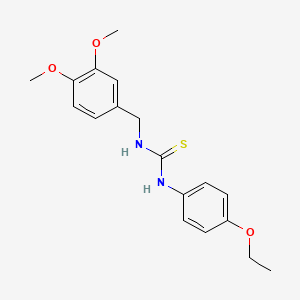

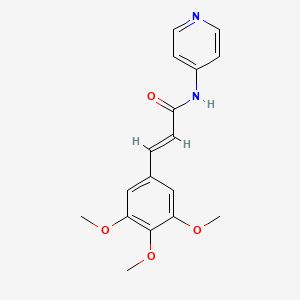

![molecular formula C16H17NO5S B5787126 methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)

methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-methoxy-5-aminosulfonyl benzoate is an important intermediate for the synthesis of sulpiride , which is a drug used for the treatment of psychiatric disorders such as schizophrenia and depression . It is synthesized from salicylic acid as a precursor .

Synthesis Analysis

The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The raw materials of the synthetic route are salicylic acid and methyl salicylate . After optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis

The molecular formula of methyl 2-methoxy-5-aminosulfonyl benzoate is C18H21NO7S2 . Its average mass is 427.492 Da and its monoisotopic mass is 427.075928 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate include etherification, sulfonyl chloride formation, amination, and esterification . These reactions are carried out under specific conditions to optimize the yield .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate:

Pharmaceutical Intermediates

Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the production of sulpiride, a drug used to treat psychiatric disorders such as schizophrenia and depression . The compound’s role in the synthesis pathway involves multiple steps, including etherification, sulfonyl chloride formation, amination, and esterification, which are optimized for high yield and purity .

Antimicrobial Agents

Research has shown that derivatives of methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate exhibit antimicrobial properties. These derivatives can be used to develop new antimicrobial agents that are effective against a range of bacterial and fungal pathogens. The sulfonyl group in the compound enhances its ability to disrupt microbial cell walls, making it a potent candidate for antimicrobial drug development .

Organic Synthesis

In organic chemistry, methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and material science .

Material Science

The compound is also explored in material science for its potential use in the development of novel polymers and resins. Its unique chemical structure can be incorporated into polymer backbones, enhancing the thermal stability and mechanical properties of the resulting materials. This makes it valuable in creating high-performance materials for industrial applications .

Environmental Chemistry

The compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its derivatives can act as photocatalysts, breaking down harmful organic compounds in water and soil. This application is essential for developing effective methods to remediate contaminated environments and protect public health.

IOPscience Sigma-Aldrich NIST Chemistry WebBook Thermo Fisher Scientific : MilliporeSigma : IOPscience : Sigma-Aldrich : NIST Chemistry WebBook

Wirkmechanismus

Target of Action

The primary target of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mode of Action

Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation , thereby inhibiting the Wnt signaling pathway.

Biochemical Pathways

The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, the compound can potentially influence these processes.

Pharmacokinetics

Based on its chemical structure, it is predicted to have a melting point of 175-177 °c and a boiling point of 4398±550 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate’s action primarily involve the inhibition of the Wnt signaling pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially influencing the progression of diseases associated with aberrant Wnt signaling.

Eigenschaften

IUPAC Name |

methyl 2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-11-8-9-14(21-2)15(10-11)23(19,20)17-13-7-5-4-6-12(13)16(18)22-3/h4-10,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGASUUFBSYLLQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)

![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)

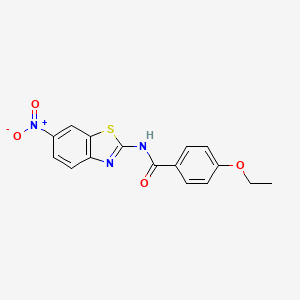

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)

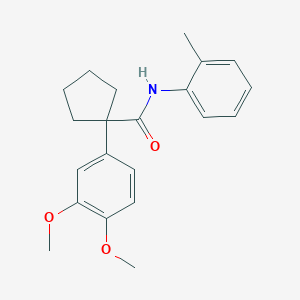

![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)

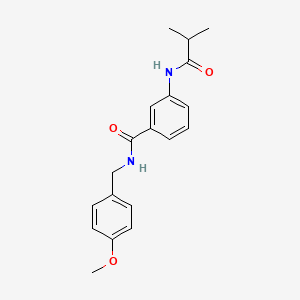

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)

![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)